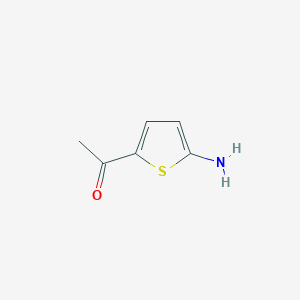

1-(5-Aminothiophen-2-yl)ethanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-aminothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNRCSLSOFXYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Importance of Substituted Thiophene Derivatives in Chemical Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in the design and synthesis of novel compounds. nih.govbohrium.com Its structural similarity to benzene (B151609) allows it to participate in many similar chemical reactions, yet the presence of the sulfur heteroatom imparts unique physicochemical properties. nih.goveprajournals.com These properties, including altered electronegativity and the availability of unshared electron pairs, can enhance drug-receptor interactions, solubility, and metabolic profiles. nih.gov

Substituted thiophene derivatives are integral to numerous fields of chemical research:

Medicinal Chemistry: Thiophene-based compounds exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. nih.goveprajournals.comresearchgate.net The thiophene ring's planarity can facilitate binding to biological targets like enzymes and receptors. nih.gov Numerous approved drugs contain a thiophene moiety, highlighting its importance in pharmaceutical development. nih.gov

Materials Science: Beyond their medicinal applications, thiophene derivatives are crucial in the development of advanced materials. They are utilized as corrosion inhibitors, organic semiconductors, and components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net

The versatility of the thiophene ring allows for a wide array of substitutions, leading to a vast chemical space for exploration and the development of compounds with tailored properties.

Foundational Research on Aminothiophene Ketones As Core Chemical Entities

Aminothiophene ketones, the class of compounds to which 1-(5-Aminothiophen-2-yl)ethanone belongs, are important building blocks in organic synthesis. nih.gov The presence of both an amino group and a ketone functionality on the thiophene (B33073) ring provides multiple reactive sites for further chemical modifications.

A cornerstone of aminothiophene synthesis is the Gewald reaction, a multicomponent reaction that allows for the efficient, one-pot synthesis of polysubstituted 2-aminothiophenes. nih.govresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. nih.gov The development of green methodologies for the Gewald reaction, such as using eco-friendly catalysts and microwave irradiation, has further enhanced its utility. nih.gov

The resulting 2-aminothiophene scaffolds serve as versatile synthons for the creation of more complex heterocyclic systems and conjugated molecules with potential biological activity. nih.gov Research has focused on their use as inhibitors, receptors, and modulators in various disease contexts. researchgate.netnih.gov

Overview of Key Research Areas Pertaining to the Chemical Compound

Established Synthetic Routes to Substituted 2-Aminothiophenes

The synthesis of substituted 2-aminothiophenes is a cornerstone of heterocyclic chemistry, providing crucial building blocks for agrochemicals, dyes, and pharmacologically active molecules. organic-chemistry.org Among the various methods developed, the Gewald reaction stands out as the most prominent and widely utilized approach due to its operational simplicity and the ready availability of starting materials. arkat-usa.orgresearchgate.netscispace.com

The Gewald Reaction and its Strategic Variants

First reported by Karl Gewald in 1961, the Gewald reaction is a multicomponent condensation that typically involves a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. arkat-usa.orgwikipedia.org The reaction's versatility and tolerance for a wide range of functional groups have cemented its status as a fundamental tool for synthesizing this important class of heterocycles. researchgate.netscispace.com

The mechanism of the Gewald reaction, while not fully elucidated until decades after its discovery, proceeds through a well-defined sequence of steps. wikipedia.orgchemeurope.com

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene (B1212753) compound (e.g., an α-cyanoester). wikipedia.orgchemeurope.comorganic-chemistry.org This step forms a stable α,β-unsaturated nitrile intermediate. arkat-usa.orgwikipedia.org

Sulfur Addition: The next phase involves the addition of elemental sulfur. The precise mechanism of this step is complex and can involve the formation of polysulfide intermediates. acs.orgsynthical.com The base promotes the addition of sulfur at the α-position to the nitrile group. arkat-usa.org

Cyclization: The sulfurated intermediate then undergoes intramolecular cyclization. A nucleophilic attack from the sulfur onto the cyano group leads to the formation of the thiophene ring. acs.orgthieme-connect.com

Tautomerization: The final step is an aromatizing tautomerization, which results in the stable 2-aminothiophene product. wikipedia.orgchemeurope.com

A comprehensive computational study using density functional theory (DFT) has further clarified the mechanism, confirming the initial Knoevenagel-Cope condensation followed by the opening of the elemental sulfur ring to form polysulfides. acs.org The cyclization of the monosulfide intermediate, driven by aromatization, is the key thermodynamic force funneling all intermediates to the final product. acs.orgsynthical.com

The Gewald reaction is renowned for its efficiency as a one-pot procedure, where all reactants are combined in a single vessel. researchgate.netresearchgate.net This approach is the most straightforward and commonly used variant. researchgate.net However, despite its convenience, the one-pot method can have limitations, particularly with less reactive substrates like aryl ketones. researchgate.netmdpi.com

To address these limitations, two-step or multi-step protocols have been developed. In a typical two-step procedure, the α,β-unsaturated nitrile is first prepared and isolated through a Knoevenagel-Cope condensation. arkat-usa.org This intermediate is then subsequently reacted with elemental sulfur in the presence of a base to form the thiophene ring. arkat-usa.org This approach can offer better control and higher yields for specific substrates. For instance, a two-step, one-pot method has been developed for aryl ketones that involves adding sulfur in portions over an extended reaction time to achieve yields ranging from 25% to 70%. mdpi.com Four-component Gewald reactions have also been reported, allowing for the direct synthesis of more complex, derivatized 2-aminothiophenes in a single operation. arkat-usa.org

The choice of base is critical in the Gewald reaction. Traditionally, secondary amines like piperidine (B6355638) or morpholine, and tertiary amines such as triethylamine, are used in stoichiometric amounts. umich.edu However, recent research has focused on developing more efficient and greener catalytic systems.

Amine-Catalyzed Approaches: Various amines have been systematically evaluated to optimize reaction yields. For example, in a microwave-assisted synthesis, pyrrolidine (B122466) was found to be the optimal base, providing a 92% yield for the model reaction. clockss.org

L-Proline: The environmentally benign and cost-effective amino acid L-proline has emerged as an effective catalyst. It facilitates both the initial Knoevenagel condensation and the subsequent sulfur addition, allowing the reaction to proceed under mild conditions with low catalyst loading (10 mol%) to give high yields. organic-chemistry.org

Piperidinium Borate (PipBorate): This system has been used in truly catalytic amounts in an ethanol (B145695)/water solvent system. This approach offers the advantages of low catalyst loading, use of a green solvent, and catalyst recyclability. thieme-connect.com

Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid-supported catalysts have been developed. An N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber (P-PANF) has shown excellent activity and reusability for up to ten cycles with minimal loss of efficiency. thieme-connect.com Nanocomposite materials, such as those based on ZnO, have also been employed to catalyze the Gewald reaction. clockss.orgresearchgate.net

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly Gewald protocols. researchgate.netderpharmachemica.com These methodologies aim to minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Synthesis: A notable advancement is the use of high-speed ball milling (mechanochemistry) to conduct the Gewald reaction under solvent-free conditions. researchgate.netmdpi.com This technique can be conducted under aerobic conditions and has been shown to work with only a catalytic amount of base. mdpi.com Heating the reaction mixture in a conventional oven under neat (solvent-free) conditions has also proven effective. mdpi.com

Green Solvents: The use of water as a reaction medium, catalyzed by triethylamine, has been successfully demonstrated for four-component Gewald reactions. arkat-usa.org The products often precipitate directly from the reaction mixture, allowing for easy separation by filtration. arkat-usa.org Functional ionic liquids have also been employed as soluble supports and solvents, facilitating high-purity product formation without the need for chromatographic purification. researchgate.net

Microwave irradiation has been widely adopted as a powerful tool to accelerate the Gewald reaction. wikipedia.orgderpharmachemica.com This non-conventional heating method can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. wikipedia.orgorganic-chemistry.orgijert.org

Microwave-assisted Gewald reactions have been successfully applied to a variety of substrates, including the synthesis of 3,5-disubstituted 2-aminothiophenes from arylacetaldehydes. organic-chemistry.org In one study, the reaction time was reduced from 4 hours under conventional heating to just 20 minutes at 70°C using microwave irradiation, with most products crystallizing directly from the reaction mixture. organic-chemistry.org The combination of microwave assistance with green chemistry principles, such as using solvent-free conditions or environmentally benign catalysts, represents a highly efficient and sustainable approach to the synthesis of 2-aminothiophenes. researchgate.netclockss.org

Paal-Knorr Thiophene Synthesis with Relevant Adaptations

The Paal-Knorr synthesis is a cornerstone for the formation of thiophenes, typically from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction involves condensation with a sulfur source, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent. organic-chemistry.orgderpharmachemica.com These reagents act as both sulfurizing and dehydrating agents. organic-chemistry.org While effective, the use of phosphorus pentasulfide can sometimes lead to the formation of furan (B31954) byproducts due to its dehydrating nature. derpharmachemica.com An alternative approach utilizes hydrogen sulfide (B99878) in the presence of an acid catalyst, which can be more efficient in converting ketones to the necessary thione intermediates. derpharmachemica.com The mechanism is thought to proceed through the conversion of the diketone to a thioketone, which then undergoes cyclization and dehydration to form the thiophene ring. wikipedia.org

| Reagent | Role | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P4S10) | Sulfurizing and dehydrating agent | Widely used, effective | Can lead to furan byproducts derpharmachemica.com |

| Lawesson's Reagent | Sulfurizing and dehydrating agent | Milder than P4S10 | --- |

| Hydrogen Sulfide (H2S) & Acid Catalyst | Sulfurizing agent | More efficient for ketone to thione conversion derpharmachemica.com | Toxic gas |

Fiesselmann Thiophene Synthesis and Related Approaches

The Fiesselmann synthesis offers a regiocontrolled route to substituted thiophenes. core.ac.uk This method involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through a base-catalyzed 1,4-conjugate addition, followed by an intramolecular Dieckmann condensation to form a ketone intermediate. researchgate.net Subsequent elimination yields the thiophene ring. wikipedia.org A key advantage of this method is its ability to produce highly functionalized thiophenes under mild conditions. core.ac.uk Variations of the Fiesselmann synthesis can be employed to generate 3-aminothiophenes by using a nitrile-containing substrate instead of an ester. wikipedia.orgwikipedia.org

Exploration of Other Thiophene Annulation Reactions

Several other named reactions provide access to the thiophene nucleus. The Gewald aminothiophene synthesis is a particularly relevant one-pot reaction for preparing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the base-catalyzed condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. wikipedia.org The mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.orgchemrxiv.org Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

The Hinsberg synthesis is another method that utilizes a 1,2-dicarbonyl compound and diethyl thiodiacetate to form thiophenes through consecutive aldol-type condensations. derpharmachemica.comresearchgate.net

Targeted Synthetic Approaches for Thiophene-Substituted Ketones

Directly introducing a ketone functionality onto a pre-formed thiophene ring or constructing the ring with the ketone substituent in place are common strategies.

Dehydrogenative Coupling Reactions for Thiophene Ketone Formation

A modern and efficient method for synthesizing thiophene-substituted ketones involves the dehydrogenative coupling of thiophene methanols with ketones. nih.gov This approach, often catalyzed by manganese complexes, provides a green and direct one-step synthesis. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates broad substrate applicability, allowing for the formation of a variety of thiophene-substituted saturated and α,β-unsaturated ketones. nih.gov

Synthetic Pathways Involving α-Mercaptocarbonyl Systems

The reaction of α-mercaptocarbonyl compounds is a key feature in several thiophene syntheses. For instance, in a variation of the Fiesselmann synthesis, the reaction of methyl thioglycolate with ynones demonstrates the utility of α-mercaptoesters in constructing the thiophene ring. core.ac.uk The initial step is the addition of the thiol to the ynone, followed by a base-promoted condensation and cyclization. core.ac.uk

Precursor Chemical Transformations and Intermediate Compound Synthesis

The synthesis of this compound often requires the preparation of specific precursors and intermediate compounds. For example, the synthesis of halogenated 2-thiophenecarboxylic acid derivatives can serve as crucial building blocks. nih.govresearchgate.net These halogenated thiophenes can be prepared through sequences such as bromination/debromination. nih.gov The carboxyl functionality can then be introduced via a Grignard reaction followed by carbonation or through palladium-catalyzed carbonylation. nih.gov

To introduce the amino group at the 5-position, a common strategy is the nitration of a 2-acetylthiophene (B1664040) precursor, followed by reduction of the nitro group. Thiophene undergoes electrophilic substitution, such as nitration, preferentially at the C2 and C5 positions. wikipedia.orgpharmaguideline.com Subsequent reduction of the nitro group to an amine can be achieved using various standard reducing agents.

Another approach could involve the synthesis of an amino-protected thiophene derivative, which is then subjected to Friedel-Crafts acylation to introduce the acetyl group.

For instance, the synthesis of a related compound, 1-(2',5'-dimethoxyphenyl)-2-amino ethanone, involves the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, followed by acylation to yield an intermediate that can be further modified. google.com Such multi-step sequences involving protection, functional group interconversion, and ring formation are common in the synthesis of complex substituted thiophenes.

Strategic Application of Knoevenagel Condensation in Thiophene Precursor Formation

The initial and critical step in the widely accepted mechanism of the Gewald reaction is the Knoevenagel condensation. wikipedia.orgwikipedia.org This reaction involves a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield a stable α,β-unsaturated intermediate, often a conjugated enone. wikipedia.org This intermediate is the essential precursor for the subsequent cyclization with sulfur to form the thiophene ring. wikipedia.org

Table 1: Examples of Knoevenagel Condensation in Heterocyclic Synthesis

| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Product Type | Reference |

| Aldehyde/Ketone | α-Cyanoester | Weak Amine (e.g., Piperidine) | α,β-Unsaturated Ester | wikipedia.orgwikipedia.org |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Conjugated Enone | wikipedia.org |

| Aldehydes | Ethyl Cyanoacetate (B8463686) | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Cyanoacrylate | scielo.org.mx |

| Salicylaldehydes | Malononitrile (B47326) | Dibutylamine | 2-Amino-3-cyano-4H-chromene precursor | nih.gov |

| Ketone | Malononitrile | Morpholine | α,β-Unsaturated Nitrile | nih.govresearchgate.net |

Utilization of β-Ketonitriles and α-Cyanoesters as Key Reactants

The choice of the active methylene compound is crucial in determining the substitution pattern of the final 2-aminothiophene product. The most commonly employed reactants in the Gewald synthesis are α-cyanoesters, such as ethyl cyanoacetate, and dinitriles, like malononitrile (a β-ketonitrile). wikipedia.orgresearchgate.net

When an α-cyanoester is used with a ketone and sulfur, the reaction yields a 2-aminothiophene with a carboxylate group at the 3-position. nih.gov For example, the reaction of 3-methylcyclohexanone (B152366) with ethyl cyanoacetate and sulfur in the presence of diethylamine (B46881) produces ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. nih.gov Similarly, the use of malononitrile leads to the formation of a 2-amino-3-cyanothiophene. nih.gov These electron-withdrawing groups at the 3-position are valuable handles for further synthetic transformations. arkat-usa.org

The versatility of the Gewald reaction allows for a wide variety of carbonyl compounds and activated nitriles to be used, leading to a diverse library of polysubstituted 2-aminothiophenes. arkat-usa.org While the classic Gewald reaction is a one-pot procedure, a two-step approach where the α,β-unsaturated nitrile is first prepared and isolated via Knoevenagel-Cope condensation before reacting with sulfur is also widely used, particularly for less reactive ketones. arkat-usa.org

Table 2: Key Reactants in Gewald Synthesis of 2-Aminothiophenes

| Carbonyl Compound (R1, R2) | Activated Nitrile (X-CH2-CN) | Resulting Thiophene Substituent (at C3) | Reference |

| Ketone/Aldehyde | Ethyl Cyanoacetate (X = CO2Et) | 3-Carbethoxy | nih.gov |

| Ketone/Aldehyde | Malononitrile (X = CN) | 3-Cyano | nih.gov |

| Cycloheptanone | Isopropylcyano Acetate | 3-Carbisopropoxy | researchgate.net |

| Ketones | Dicyanomethane | 3-Cyano | researchgate.net |

Role of Elemental Sulfur and Alternative Sulfur Sources in Thiophene Ring Construction

Elemental sulfur (S₈) is the quintessential reagent for constructing the thiophene ring in the Gewald reaction. wikipedia.orgwikipedia.org After the formation of the Knoevenagel adduct, the sulfur reacts with the enolate intermediate. nih.gov Although the precise mechanism of sulfur addition is not fully elucidated, it is proposed to involve a nucleophilic attack of the carbanion on the S₈ ring, followed by cyclization and aromatization to yield the stable 2-aminothiophene. wikipedia.orgnih.gov

While elemental sulfur is the most common and economical choice, other sulfur sources have been employed in various thiophene syntheses. derpharmachemica.com These alternatives are often used in different reaction pathways, such as the Paal-Knorr thiophene synthesis, which classically uses phosphorus pentasulfide (P₄S₁₀) to react with 1,4-dicarbonyl compounds. wikipedia.orgderpharmachemica.com Lawesson's reagent is another effective sulfidizing agent for this transformation. wikipedia.orgderpharmachemica.com In other methodologies, sources like sodium sulfide have been used with copper catalysts to synthesize substituted thiophenes from haloalkynes. nih.gov For the synthesis of 2-acetylthiophenes specifically, a reaction involving sodium sulfide nonahydrate, β-aryl-β-chloroacrolein, and chloroacetone (B47974) has been reported. mdpi.com

Table 3: Comparison of Sulfur Sources in Thiophene Synthesis

| Sulfur Source | Typical Reaction | Starting Materials | Notes | Reference |

| Elemental Sulfur (S₈) | Gewald Reaction | Ketone/Aldehyde, Activated Nitrile | Most common for 2-aminothiophenes; mild conditions. | wikipedia.orgorganic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Also acts as a dehydrating agent. | wikipedia.orgderpharmachemica.com |

| Lawesson's Reagent | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Alternative to P₄S₁₀. | wikipedia.orgderpharmachemica.com |

| Sodium Sulfide (Na₂S) | Copper-catalyzed cyclization | Haloalkynes | Used for specific substituted thiophenes. | nih.govmdpi.com |

| Carbon Disulfide (CS₂) | Industrial Production | Butanol | High-temperature vapor phase reaction. | wikipedia.org |

Optimization of Reaction Parameters for Yield and Regioselectivity in this compound Synthesis

The synthesis of this compound, a specific polysubstituted thiophene, requires careful control over reaction conditions to ensure high yield and correct regiochemistry. Optimizing the parameters of the Gewald reaction or related syntheses is critical. Key variables include the choice of base, solvent, temperature, and reaction time. researchgate.netresearchgate.net

The selection of the base catalyst is pivotal. Common choices include secondary amines like morpholine, piperidine, and diethylamine, or tertiary amines like triethylamine. nih.govarkat-usa.org The base concentration and strength can influence reaction rates and the prevalence of side reactions.

Solvent choice also plays a significant role. Alcohols like ethanol or polar aprotic solvents such as dimethylformamide (DMF) are frequently used. arkat-usa.orgresearchgate.net In recent years, greener methodologies have been explored, including the use of water under ultrasound activation or polyethylene (B3416737) glycol (PEG) as a recyclable solvent. nih.govresearchgate.net

Microwave irradiation has emerged as a powerful tool to accelerate the Gewald reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating. wikipedia.orgresearchgate.net For example, multicomponent reactions using KF-alumina as a catalyst under microwave conditions have been shown to produce 2-aminothiophenes in high yields (55-92%) and short reaction times. researchgate.net

A direct synthesis of 5-aryl-2-acetylthiophenes, which are structurally analogous to the target compound, involves reacting a β-aryl-β-chloroacrolein with sodium sulfide and then chloroacetone. mdpi.com Optimization of this sequence involved careful control of temperature (60 °C) and the sequential addition of reagents to achieve the desired product. mdpi.com

Table 4: Optimization of Reaction Parameters in Thiophene Synthesis

| Parameter | Variation | Effect on Reaction | Example Context | Reference |

| Catalyst/Base | Morpholine vs. Triethylamine | Affects reaction rate and yield | Gewald Reaction | arkat-usa.org |

| KF-Alumina | Solid catalyst, easy separation | Microwave-assisted Gewald | researchgate.net | |

| Solvent | Ethanol vs. DMF | Influences solubility and reaction rate | Gewald Reaction | arkat-usa.orgresearchgate.net |

| Water (Ultrasound) | Green, catalyst-free conditions | Gewald variant | nih.gov | |

| Temperature | Room Temp vs. 60°C vs. 100°C | Higher temp can increase rate but also side products | Gewald & other syntheses | mdpi.comresearchgate.netresearchgate.net |

| Energy Source | Conventional Heating vs. Microwave | Microwave often reduces time and increases yield | Gewald Reaction | wikipedia.orgresearchgate.net |

Electrophilic Aromatic Substitution Dynamics on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the electronic properties of the amino and acetyl substituents. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to it. Conversely, the acetyl group is a deactivating group.

Key electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms such as chlorine or bromine onto the thiophene ring. masterorganicchemistry.comnih.gov

Nitration: The introduction of a nitro group (NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (SO3H) onto the ring. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups, respectively, using an acid catalyst. masterorganicchemistry.com

The interplay between the activating amino group and the deactivating acetyl group governs the precise location of substitution on the thiophene ring.

Nucleophilic Transformations of the Amino Group

The primary amino group of this compound is a key site for nucleophilic reactions, allowing for extensive functionalization and the synthesis of a wide array of derivatives.

Functionalization and Derivatization Reactions of Primary Amine Moiety

The primary amine can undergo various reactions to introduce new functional groups. Acylation, the reaction with acyl chlorides or anhydrides, leads to the formation of amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule for various applications. ajrconline.org

Condensation Reactions with Carbonyl Compounds and Other Electrophiles

The amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netnih.govwjpsonline.comekb.egwikipedia.org These reactions are often catalyzed by acid and involve the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. wikipedia.org The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and serves as a gateway to more complex molecular architectures. ajrconline.orgresearchgate.net

| Reactant | Product Type | Reaction Conditions |

| Aldehydes | Schiff Base (Imine) | Acid or base catalysis, often with removal of water |

| Ketones | Schiff Base (Imine) | Acid or base catalysis, often with removal of water |

| Phenyl isothiocyanate | Thiourea derivative | Reaction in a suitable solvent |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a ketone group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can participate in cyclization reactions with suitable reagents to form new rings fused to the thiophene core. nih.govnih.govekb.egresearchgate.net For instance, reaction with appropriate precursors can lead to the formation of thieno[3,2-b]pyridine (B153574) or other polycyclic aromatic systems. These cyclization strategies are of significant interest for the construction of novel scaffolds with potential biological activities. nih.gov

Chemical Behavior and Reactions of the Ketone Moiety

The ketone functional group in this compound exhibits characteristic carbonyl chemistry, providing another avenue for derivatization and molecular elaboration.

Condensation Chemistry and Carbonyl Functional Group Reactivity

The ketone moiety can participate in various condensation reactions. vanderbilt.edulibretexts.orgresearchgate.net A notable example is the Claisen-Schmidt condensation, which involves the reaction of the ketone with an aldehyde or another ketone in the presence of a base. gordon.eduwikipedia.orgnih.gov This reaction, a type of crossed aldol (B89426) condensation, leads to the formation of α,β-unsaturated ketones, also known as chalcones. wikipedia.orgnih.gov The α-hydrogens of the ketone are acidic and can be removed by a base to form an enolate, which then acts as a nucleophile. vanderbilt.edu

| Reaction Type | Reactant | Product Type |

| Claisen-Schmidt Condensation | Aldehyde/Ketone | α,β-Unsaturated Ketone (Chalcone) |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Alkene |

The reactivity of the ketone group, in conjunction with the amino and thiophene functionalities, underscores the versatility of this compound as a scaffold in synthetic organic chemistry.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. ajrconline.orgmasterorganicchemistry.com This reaction is a cornerstone of imine chemistry and proceeds typically under reflux in a suitable solvent like ethanol. ajrconline.orgmdpi.com The formation of the C=N double bond is a reversible process and often requires the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com

The general synthesis involves the reaction of an equimolar amount of this compound with an aldehyde. ajrconline.org The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be purified by filtration and recrystallization. ajrconline.org

The reactivity of the aldehyde component can influence the reaction outcome. Aromatic aldehydes, particularly those with electron-withdrawing substituents, are common substrates in these condensation reactions. researchgate.net For instance, the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, an analog of the title compound, with various substituted benzaldehydes has been shown to produce Schiff bases in good yields (65-70%). ajrconline.org

| Aminothiophene Reactant | Aldehyde Reactant | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Salicylaldehyde | Schiff Base | Good | ajrconline.org |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-Nitrobenzaldehyde | Schiff Base | Good | ajrconline.org |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-Anisaldehyde | Schiff Base | Good | ajrconline.org |

| Methyl/Ethyl-2-aminothiophene-3-carboxylates | Salicylaldehyde | Schiff Base | 70-85% | asianpubs.org |

The formation of these imine derivatives is significant as they serve as versatile intermediates for the synthesis of more complex heterocyclic systems and are also investigated for their potential biological activities. ajrconline.org

Catalytic Cross-Coupling Strategies for Thiophene Functionalization (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thiophenes. nih.govmdpi.comresearchgate.net Strategies like the Suzuki-Miyaura and Heck reactions allow for the formation of new carbon-carbon bonds on the thiophene ring, enabling the synthesis of a wide array of derivatives. wikipedia.orgorganic-chemistry.orgnih.gov

For a molecule like this compound, direct C-H activation or, more commonly, its halogenated derivatives can be employed in these coupling reactions. The Suzuki-Miyaura reaction, for instance, involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com A bromo-substituted derivative of this compound could be reacted with various aryl or heteroaryl boronic acids to introduce new substituents at the halogenated position. The regioselectivity of these reactions is a key advantage, with coupling often occurring selectively at the carbon-halogen bond. researchgate.net

The Heck reaction provides another avenue for thiophene functionalization, reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This allows for the introduction of alkenyl groups onto the thiophene ring.

The choice of catalyst, ligands, base, and solvent are crucial for the success of these reactions, influencing yield and selectivity. mdpi.comresearchgate.net For example, the use of specific phosphine (B1218219) ligands like SPhos can allow for lower catalyst loading and high conversion rates in Suzuki-Miyaura couplings of thiophene derivatives. nih.gov

| Reaction Type | Thiophene Substrate Example | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 2-(Bromomethyl)-5-aryl-thiophenes | nih.gov |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | mdpi.com |

| Suzuki-Miyaura | 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-3-bromothiophene | researchgate.net |

| Heck Reaction | Unsaturated halide (general) | Alkene | Palladium catalyst / Base | Substituted alkene | wikipedia.orglibretexts.org |

Intramolecular Rearrangement Mechanisms

The structural features of this compound and its derivatives can facilitate intramolecular rearrangements, leading to the formation of new cyclic structures. While specific studies on the intramolecular rearrangements of the title compound are not extensively documented, analogies can be drawn from related heterocyclic systems.

One plausible rearrangement pathway involves the nucleophilic amino group. In derivatives of the related 2-aminobenzothiazole (B30445) system, the exocyclic amino group can attack the electrophilic carbon atom of the thiazole (B1198619) ring. nih.gov This leads to a spirocyclic intermediate, followed by ring-opening to form a new heterocyclic system. A similar mechanism could be envisioned for derivatives of this compound, where the amino group or a derivative thereof could attack the thiophene ring, potentially leading to fused or spirocyclic products. Such rearrangements can be influenced by thermal conditions or the presence of a base. nih.gov

Another possibility involves the acetyl group. For instance, the Favorskii rearrangement is a known reaction of α-halo ketones in the presence of a base, which proceeds through a cyclopropanone (B1606653) intermediate to form a carboxylic acid derivative. youtube.com While this would require prior halogenation of the acetyl group of this compound, it represents a potential intramolecular rearrangement pathway for its derivatives.

Furthermore, intramolecular condensation reactions can occur. For example, if the acetyl group is modified to a suitable enamine, it can undergo intramolecular cyclization followed by annulation with another reagent to form fused heterocyclic systems like pyrrole-fused benzodiazepines. nih.gov These types of cascade reactions highlight the potential for complex molecular architectures to be built from relatively simple precursors through controlled intramolecular processes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular skeleton.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers precise information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the case of 1-(5-Aminothiophen-2-yl)ethanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the thiophene (B33073) ring, the amino group, and the acetyl methyl group.

The protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The amino group protons may appear as a broad singlet, and the methyl protons of the acetyl group will likely be a sharp singlet. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents on the thiophene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiophene-H (position 3) | 6.0 - 7.0 | Doublet |

| Thiophene-H (position 4) | 6.5 - 7.5 | Doublet |

| -NH₂ | 4.0 - 5.0 | Broad Singlet |

| -CH₃ | 2.3 - 2.6 | Singlet |

Note: The predicted values are based on established principles of NMR spectroscopy and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is expected to have the highest chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the thiophene ring will appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the amino and acetyl substituents. The methyl carbon of the acetyl group will have a characteristic chemical shift in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 190 - 200 |

| Thiophene C-S (position 5) | 140 - 150 |

| Thiophene C-S (position 2) | 130 - 140 |

| Thiophene C-H (position 4) | 115 - 125 |

| Thiophene C-H (position 3) | 110 - 120 |

| -CH₃ | 25 - 30 |

Note: The predicted values are based on established principles of NMR spectroscopy and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra, especially for complex molecules. nmrdb.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the two thiophene ring protons would confirm their adjacent positions. nmrdb.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. nmrdb.org This would definitively link the thiophene proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the carbonyl group, C-H bonds, and the vibrations of the thiophene ring.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Amino (N-H) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (-CH₃) | 2850 - 3000 | Stretching |

| Carbonyl (C=O) | 1650 - 1680 | Stretching |

| Thiophene Ring (C=C) | 1400 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-S | 600 - 800 | Stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light by a molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. acdlabs.com

In the FT-Raman spectrum of this compound, the vibrations of the thiophene ring, particularly the symmetric stretching modes, are expected to be prominent. The C-S bond stretching may also be more clearly observed in the Raman spectrum compared to the FT-IR spectrum.

Table 4: Expected FT-Raman Bands for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (-CH₃) | 2850 - 3000 | Stretching |

| Carbonyl (C=O) | 1650 - 1680 | Stretching |

| Thiophene Ring (C=C) | 1400 - 1600 | Symmetric Stretching |

| C-S | 600 - 800 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For this compound, the key chromophores are the thiophene ring, the amino group (-NH2), and the acetyl group (-C(O)CH3).

The thiophene ring itself exhibits π → π* transitions. The presence of the amino group as an auxochrome (a group that modifies the light-absorbing properties of a chromophore) is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted 2-acetylthiophene (B1664040). This is due to the electron-donating nature of the amino group, which extends the conjugation of the π-system and decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected UV-Vis Absorption Data for this compound:

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π → π | 250 - 350 | Expected to be the most intense absorption band, influenced by the conjugated system of the aminothiophene ring and the acetyl group. |

| n → π | 300 - 400 | A weaker absorption band associated with the non-bonding electrons of the carbonyl oxygen. |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure from fragmentation patterns. For this compound (C6H7NOS), the expected molecular weight is approximately 141.19 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH3, 15 Da) to form a stable acylium ion. This would produce a prominent peak at m/z 126.

Cleavage of the acetyl group: The loss of the entire acetyl group (CH3CO•, 43 Da) would lead to a fragment ion corresponding to the 5-aminothiophene cation at m/z 98.

Ring fragmentation: The thiophene ring itself can undergo fragmentation, although these pathways are often more complex.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Ion | Neutral Loss |

| 141 | [C6H7NOS]+• (Molecular Ion) | - |

| 126 | [C5H4NOS]+ | •CH3 |

| 98 | [C4H4NS]+ | •COCH3 |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The diffraction pattern obtained by bombarding the crystal with X-rays allows for the calculation of the unit cell dimensions, space group, and the exact coordinates of each atom.

From the crystal structure, one could determine:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-S, C-N, C=O) and angles within the molecule.

Planarity of the thiophene ring: Confirmation of the aromatic character of the thiophene ring.

Conformation: The relative orientation of the acetyl group with respect to the thiophene ring.

Intermolecular interactions: The presence of hydrogen bonds (e.g., between the amino group of one molecule and the carbonyl oxygen of another) and other non-covalent interactions that dictate the crystal packing.

Without experimental data, a hypothetical table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from an XRD study.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Hydrogen Bonding | N-H···O |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Density Functional Theory (DFT) stands as a prominent computational method for investigating the properties of thiophene (B33073) derivatives due to its balance of accuracy and computational cost. nih.govmdpi.commdpi.comespublisher.com Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p) or def2-TZVP, are frequently employed to model the geometry and electronic structure of such molecules. nih.govmdpi.comirjweb.comscienceacademique.com These calculations provide a foundational understanding of the molecule's behavior.

Computational Geometry Optimization and Molecular Structure Prediction

Theoretical geometry optimization using DFT methods allows for the prediction of the most stable three-dimensional arrangement of atoms in 1-(5-Aminothiophen-2-yl)ethanone. These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For similar heterocyclic compounds, DFT calculations have been shown to provide results that are in good agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.comnih.gov

The optimization process typically starts with an initial guess of the molecular structure, which is then iteratively refined to find the minimum energy conformation on the potential energy surface. espublisher.com For this compound, the optimized geometry would reveal the planarity of the thiophene ring and the orientation of the amino and acetyl substituents. The planarity of the core structure is a critical factor influencing the electronic properties of the molecule.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Representative Values)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| C-C (acetyl) | ~1.51 Å | |

| C-C (ring) | ~1.38 - 1.44 Å | |

| C-S | ~1.72 Å | |

| C-N | ~1.36 Å | |

| Bond Angle | C-C-O | ~121° |

| C-C-C (acetyl) | ~118° | |

| C-S-C | ~92° | |

| Dihedral Angle | Thiophene-Acetyl | ~0° or ~180° |

| Note: These values are representative and based on typical DFT calculations for similar molecules. Actual values may vary depending on the level of theory and basis set used. |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. Key insights are gained through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comscirp.orgnih.gov A smaller gap generally suggests higher reactivity and a greater ease of electronic excitation. mdpi.comnih.gov For aminothiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring and the amino group, while the LUMO is often centered on the electron-withdrawing acetyl group. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool for visualizing the electronic distribution and predicting reactive sites. nih.govresearchgate.net The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the negative potential is expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the thiophene ring would exhibit positive potential, marking them as likely sites for nucleophilic interaction. nih.govresearchgate.net

Table 2: Predicted Electronic Properties of this compound (Representative Values)

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 3.0 to 5.0 | Chemical reactivity and stability |

| Note: These values are representative and based on DFT calculations for analogous compounds. |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for interpreting experimental data. mdpi.com

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These predictions, when compared with experimental spectra, help in the definitive assignment of signals to specific atoms within the molecule. For this compound, calculations would predict the chemical shifts of the thiophene ring protons, the methyl protons of the acetyl group, and the protons of the amino group, as well as the shifts for all carbon atoms. chemicalbook.comchemicalbook.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations help in assigning the observed vibrational bands to specific functional groups and modes of vibration, such as the C=O stretch of the ketone, the N-H stretches of the amine, and the characteristic vibrations of the thiophene ring. espublisher.com

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) can be predicted. These transitions typically correspond to electron excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. scirp.org

Table 3: Predicted Spectroscopic Data for this compound (Representative Values)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Thiophene H: 6.5-7.5, NH₂: 5.0-6.0, CH₃: 2.3-2.6 |

| ¹³C NMR | Chemical Shift (ppm) | C=O: 190-200, Thiophene C: 110-150, CH₃: 25-30 |

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1650, N-H stretch: 3300-3500 |

| UV-Vis | λmax (nm) | ~300-400 |

| Note: These are representative values based on typical ranges for the respective functional groups. |

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electron Localization Function (ELF), Localized Orbital Locator (LOL))

To gain a deeper understanding of the chemical reactivity of this compound, various reactivity descriptors derived from DFT can be analyzed.

Fukui Functions: The Fukui function is a powerful tool for identifying the most reactive sites in a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org For this compound, the Fukui function for nucleophilic attack (f+) would likely be largest on the carbon atom of the carbonyl group, while the function for electrophilic attack (f-) would be highest on the atoms of the thiophene ring and the nitrogen atom. irjweb.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analysis tools that provide a visual representation of electron localization in a molecule. scienceacademique.comnih.govresearchgate.netmdpi.com They help in identifying covalent bonds, lone pairs, and regions of high electron density. researchgate.netijasret.com In this compound, ELF and LOL analyses would clearly delineate the C-C, C-H, C-S, C-N, and C=O bonds, as well as the lone pairs on the sulfur, oxygen, and nitrogen atoms. scienceacademique.com These analyses can provide insights into the aromaticity of the thiophene ring and the nature of the chemical bonds within the molecule.

Mechanistic Studies Through Computational Reaction Modeling

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could be employed to:

Investigate the step-by-step mechanism of its formation.

Determine the rate-limiting step of a reaction.

Explain the regioselectivity and stereoselectivity of its reactions.

Design more efficient synthetic routes by identifying lower-energy pathways. acs.orgnih.gov

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the acetyl group in this compound, can exist in different conformations. Conformational analysis involves mapping the potential energy surface as a function of the rotation around these bonds to identify stable conformers and the energy barriers between them. mdpi.com

For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the thiophene ring. Computational methods can be used to perform a relaxed potential energy surface scan by systematically changing the relevant dihedral angle. This would reveal the most stable conformers (energy minima) and the transition states connecting them (energy maxima). The relative energies of these conformers are influenced by a balance of steric and electronic effects, such as conjugation between the carbonyl group and the thiophene ring.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

1-(5-Aminothiophen-2-yl)ethanone is a key intermediate and building block in organic synthesis due to the differential reactivity of its functional groups. The presence of the ketone offers a site for numerous chemical transformations. For instance, the ketone functionality allows for reactions such as Knoevenagel condensations, which can be a pathway to forming new carbon-carbon bonds and extending the molecular framework.

The amino group on the thiophene (B33073) ring is a crucial feature, making the compound a member of the 2-aminothiophene class of heterocycles. 2-Aminothiophenes are synthetically accessible, often through methods like the Gewald reaction, and are recognized for their diverse biological and pharmacological properties. diva-portal.org The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for the introduction of diverse substituents and the construction of more complex molecular architectures. This dual functionality makes this compound a strategic starting material for the synthesis of a multitude of organic compounds.

Precursors for the Construction of Diverse Fused Heterocyclic Systems

A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The compound's structure is ideally suited for ring-closing reactions to form bicyclic and polycyclic structures.

Specifically, it is a valuable starting material for the synthesis of thienopyrimidines and thienopyridines. Thienopyrimidines can be synthesized from aminothiophene derivatives that bear an electrophilic center. nih.gov The reaction of the amino group of this compound with various reagents can lead to the formation of a fused pyrimidine (B1678525) ring. nih.govmdpi.comnih.gov For example, reaction with formamide (B127407) can yield thieno[2,3-d]pyrimidin-4-ones. nih.gov

Similarly, the synthesis of thienopyridines can be achieved through cyclization reactions involving the amino and acetyl groups. diva-portal.orgnih.govresearchgate.netresearchgate.net These reactions often involve condensation with a suitable three-carbon unit to form the fused pyridine (B92270) ring. The resulting thienopyridine scaffolds are important in drug discovery and have been investigated for various therapeutic applications. nih.govresearchgate.net

| Fused Heterocyclic System | Synthetic Approach from Aminothiophene Precursors |

| Thienopyrimidines | Cyclocondensation of an aminothiophene with a nitrile or carbonyl-containing reactant. For instance, reaction with formamide or isothiocyanates can lead to the formation of the pyrimidine ring fused to the thiophene core. nih.govnih.gov |

| Thienopyridines | Reaction of the aminothiophene with α,β-unsaturated carbonyl compounds or their equivalents, leading to a fused pyridine ring. diva-portal.orgnih.govresearchgate.net |

Contributions to Polymer Chemistry and Functional Materials Development

The field of polymer chemistry has seen significant interest in thiophene-containing polymers due to their excellent electronic and optical properties. Polythiophenes are a major class of conducting polymers with applications in organic electronics, such as transistors, light-emitting diodes, and solar cells. cmu.edu this compound can serve as a monomer or a precursor to a monomer for the synthesis of functional polymers.

The amino group can be utilized for polymerization reactions, leading to the formation of poly(aminothiophene)s. These polymers can exhibit interesting properties due to the presence of the amino group, which can influence the polymer's solubility, processability, and electronic characteristics. Furthermore, the amino group can be functionalized prior to polymerization to introduce specific properties into the resulting polymer. For instance, aniline (B41778) derivatives can be polymerized to form conductive polyanilines, and a similar approach could be applied to aminothiophene derivatives. nih.govgoogle.comrsc.org The polymerization can be achieved through chemical or electrochemical methods. google.com

The development of amino-functional polymers is a growing area of research, with applications in stimuli-responsive materials, drug delivery, and surface modification. rsc.org The incorporation of this compound into polymer structures could lead to novel materials with tailored functionalities.

| Polymer Type | Potential Synthetic Route from this compound | Potential Applications |

| Poly(aminothiophene)s | Oxidative polymerization of the aminothiophene monomer. | Conductive coatings, sensors, electrochromic devices. cmu.edu |

| Functional Copolymers | Copolymerization with other monomers to tailor properties. The amino group can be modified to introduce specific functionalities. | Smart materials, drug delivery systems, functional coatings. rsc.orgcapes.gov.br |

Investigation as Ligands or Scaffolds in Catalysis Research

The amino group of this compound provides a convenient handle for the synthesis of ligands for catalysis. Reaction of the primary amine with aldehydes or ketones results in the formation of Schiff base ligands. These imine-containing ligands are well-known for their ability to coordinate with a wide range of metal ions to form stable metal complexes. mdpi.com

These metal complexes can be investigated for their catalytic activity in various organic transformations. Catalysis plays a crucial role in both organic and polymer chemistry, enabling more efficient and selective reactions. mdpi.com The electronic properties of the thiophene ring, combined with the steric and electronic environment provided by the rest of the ligand, can influence the catalytic performance of the metal center. For example, imine-based ligands derived from heterocyclic amines have been used in copper-catalyzed reactions. mdpi.com

The synthesis of such ligands from this compound would involve a straightforward condensation reaction. The resulting Schiff base could then be complexed with various metal salts, such as those of cobalt, copper, or silver, to generate novel catalysts. mdpi.com The catalytic potential of these complexes could then be explored in reactions like cross-coupling, oxidation, or polymerization. mdpi.com

| Ligand Type | Synthesis from this compound | Potential Catalytic Metals |

| Schiff Base Ligands | Condensation of the amino group with an aldehyde or ketone. | Copper, Cobalt, Silver, Nickel, Zinc. mdpi.commdpi.com |

Future Research Directions and Emerging Trends

Development of Innovative Green and Sustainable Synthetic Methodologies for 1-(5-Aminothiophen-2-yl)ethanone

The principles of green chemistry are increasingly shaping the landscape of organic synthesis, with a focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. scribd.comdntb.gov.ua The synthesis of 2-aminothiophenes, including this compound, is an active area for the application of these principles.

Future research will likely prioritize the development of novel, eco-friendly synthetic routes. Key areas of exploration include:

Multicomponent Reactions (MCRs): The Gewald reaction, a classic multicomponent method for synthesizing 2-aminothiophenes, is being adapted to greener conditions. scribd.com Research is ongoing to develop catalysts and reaction media, such as polyethylene (B3416737) glycol (PEG) 600 and deep eutectic solvents, that enhance the efficiency and sustainability of this reaction. dntb.gov.uaresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are being investigated as alternatives to conventional heating methods. scribd.comresearchgate.net These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption.

Benign Solvents: The use of water as a solvent is a significant goal in green chemistry. scribd.com Developing methodologies that allow for the synthesis of this compound and its derivatives in aqueous media, potentially facilitated by surfactants like cetrimonium (B1202521) bromide (CTAB), is a promising avenue. rsc.orgnih.gov

Reusable Catalysts: The design of heterogeneous and recyclable catalysts, such as ionic liquids and nano-cellulose supported catalysts, is crucial for sustainable synthesis. ics.ir These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. researchgate.netics.ir

Table 1: Comparison of Green Synthetic Methodologies for Aminothiophene Synthesis

| Methodology | Key Features | Potential Advantages |

| Gewald Reaction in Deep Eutectic Solvents | Utilizes a biodegradable and renewable solvent system. dntb.gov.ua | Reduced use of volatile organic compounds, potential for catalyst recycling. dntb.gov.ua |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reactions. scribd.com | Faster reaction times, often higher yields, reduced energy consumption compared to conventional heating. scribd.com |

| Ultrasonication | Uses sound waves to induce chemical reactions. researchgate.net | Can be performed at room temperature, avoids the need for high temperatures. researchgate.net |

| Aqueous Synthesis with Surfactants | Employs water as a solvent with the aid of micelles. rsc.orgnih.gov | Environmentally friendly, low cost, and safe. scribd.com |

| Heterogeneous Catalysis | Utilizes solid-phase catalysts that are easily separable. ics.ir | Simplified product purification, catalyst reusability. researchgate.netics.ir |

Rational Design of Novel Catalysts for Selective Functionalization of Thiophene (B33073) Derivatives

The selective functionalization of the thiophene ring is essential for creating a diverse range of derivatives with tailored properties. Future research will focus on the rational design of catalysts that can control the regioselectivity of reactions, particularly C-H functionalization.

Emerging trends in this area include:

Transition Metal Catalysis: While transition metals are already used, the development of catalysts with improved activity and selectivity for C-H activation of thiophenes is a major goal. This includes exploring a wider range of metals and ligand designs to fine-tune the catalytic process.

Photoredox Catalysis: Visible-light-mediated reactions offer a green and powerful tool for organic synthesis. Designing photoredox systems that can selectively activate specific C-H bonds on the thiophene ring of compounds like this compound will open up new avenues for functionalization.

Enzyme-Mimicking Catalysts: Inspired by the high selectivity of enzymes, researchers are designing synthetic catalysts that mimic the active sites of metalloenzymes. These bio-inspired catalysts could offer unprecedented control over the functionalization of thiophene derivatives.

Synergistic Integration of Computational and Experimental Research Approaches

The combination of computational modeling and experimental work is becoming an indispensable tool in modern chemical research. This synergistic approach is expected to significantly accelerate the discovery and optimization of reactions involving this compound.

Key aspects of this integrated approach include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict reaction outcomes. This insight allows experimentalists to design more effective reaction conditions.

Catalyst Design and Screening: Computational screening can rapidly evaluate large libraries of potential catalysts, identifying promising candidates for experimental validation. This approach saves significant time and resources compared to traditional trial-and-error methods. eventsair.com

Predicting Molecular Properties: Computational chemistry can predict the electronic, spectroscopic, and biological properties of novel thiophene derivatives before they are synthesized. This allows researchers to prioritize the synthesis of compounds with the most desirable characteristics.

Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations

Areas ripe for exploration include:

Novel Cyclization Reactions: Investigating new ways to use the existing functional groups to construct more complex heterocyclic systems is a key research direction. This could involve developing new cascade reactions or exploring reactions with novel partners. rsc.orgnih.gov

C-H Functionalization of the Thiophene Ring: Beyond the positions adjacent to the existing substituents, developing methods to selectively functionalize the other C-H bonds of the thiophene ring would greatly expand the diversity of accessible derivatives.

Reactions Under Unconventional Conditions: Exploring the reactivity of this compound under high pressure, in supercritical fluids, or using mechanochemical methods (ball milling) could lead to the discovery of entirely new and unexpected chemical transformations. dntb.gov.ua

Q & A

Q. Example Reaction Table :

| Alkylating Agent | Reaction Time | Yield | Product Characterization |

|---|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 10 hours | 91% | |

| 2-Bromo-1-(naphthalen-1-yl)ethanone | 12 hours | 89% |

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| Split NH peaks | Use deuterated DMSO to stabilize hydrogen bonding . |

| Unresolved aromatic signals | Apply 2D NMR (COSY, HSQC) . |

Advanced: What catalytic applications exist for this compound in organometallic chemistry?

Methodological Answer:

Amino-substituted ethanones serve as ligands in cyclometalated palladacycles. For example:

Ligand Synthesis : React 1-(2-Amino-5-methoxyphenyl)ethanone with Pd(OAc) in toluene at 80°C.

Catalytic Activity : These palladacycles catalyze C–H activation in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. Key Data :

- Ligand stability: >90% yield under inert atmospheres.

- Reaction scope: Effective for aryl bromides and chlorides .

Advanced: How can researchers assess the environmental and biological toxicity of this compound?

Methodological Answer:

Environmental Toxicity : Perform OECD 301D biodegradation tests. Monitor persistence in water/soil using HPLC-MS .

Biological Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to measure IC. For amino-thiadiazole derivatives, IC values range from 10–50 µM .

Caution : Analogous compounds show moderate cytotoxicity, requiring strict containment .

Advanced: What strategies optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer:

Key variables include solvent polarity, temperature, and catalyst loading.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.